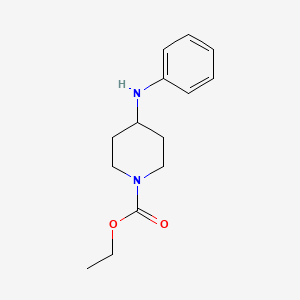

Ethyl 4-anilinopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-anilinopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an ethyl ester group and an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-anilinopiperidine-1-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-anilinopiperidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-anilinopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Applications De Recherche Scientifique

Ethyl 4-anilinopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential pharmacological properties, including analgesic and anesthetic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 4-anilinopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aniline moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide steric and electronic effects that influence binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl 4-anilinopiperidine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-aminopiperidine-1-carboxylate: Lacks the aniline moiety, resulting in different chemical and biological properties.

4-anilinopiperidine: Does not have the ester group, affecting its reactivity and solubility.

N-phenylpiperidine: Similar structure but lacks the ester functionality, leading to different applications and reactivity.

Activité Biologique

Ethyl 4-anilinopiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of synthetic opioids. This article examines its biological activity, metabolic pathways, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-anilinopiperidine with ethyl chloroformate, typically in the presence of a base like triethylamine. The reaction can be summarized as follows:

This compound is part of a broader class of synthetic opioids known for their analgesic properties.

Analgesic Properties

Research indicates that compounds within the 4-anilidopiperidine class, including this compound, exhibit strong affinity for mu-opioid receptors (MOR). The potency of these compounds can be compared to fentanyl, which is approximately 300 times more potent than morphine. For instance, studies show that the IC50 value for fentanyl is around 9.45×10−9 M, while this compound demonstrates similar binding characteristics but with varying degrees of selectivity and potency across different opioid receptors .

The mechanism by which this compound exerts its effects involves interaction with opioid receptors, primarily the mu receptor. The aniline moiety facilitates hydrogen bonding and π-π interactions, enhancing binding affinity. The piperidine ring contributes steric and electronic effects that influence the compound's pharmacological profile.

Metabolic Pathways

The metabolism of this compound is crucial for understanding its biological activity. Similar to other opioids, it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathways lead to various metabolites, some of which may retain biological activity while others are inactive .

Key Metabolites

| Metabolite | Activity | Pathway |

|---|---|---|

| Hydroxyfentanyl | Potentially active | Hydroxylation |

| Norfentanyl | Inactive | N-dealkylation |

| Despropionylfentanyl | Inactive | Amide hydrolysis |

These metabolites are primarily excreted in urine and feces, with less than 10% of the intact compound being eliminated unchanged .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Opioid Receptor Affinity : A comparative analysis found that this compound displays high affinity for mu-opioid receptors but lower selectivity for delta and kappa receptors. This profile suggests potential therapeutic applications in pain management while minimizing side effects associated with non-selective opioid agonists .

- Electrochemical Analysis : Research utilizing electrochemical methods has demonstrated the ability to detect and quantify this compound in biological samples. This technique aids in understanding its pharmacokinetics and dynamics in vivo .

- Toxicological Studies : Investigations into the toxicological profile reveal that while this compound has potent analgesic effects, it also presents risks associated with synthetic opioids, including potential for abuse and overdose .

Propriétés

IUPAC Name |

ethyl 4-anilinopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCPQWXKKIAVLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656343 |

Source

|

| Record name | Ethyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116512-92-6 |

Source

|

| Record name | Ethyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.